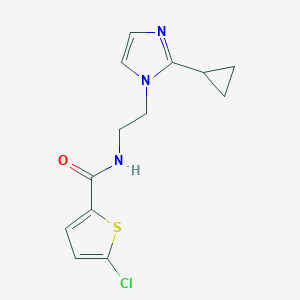
N'-(2,6-dimethoxybenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(2,6-Dimethoxybenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide is a synthetic organic compound characterized by its unique structure, which includes a dimethoxybenzoyl group, a pyrrole ring, and a benzenecarbohydrazide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-(2,6-dimethoxybenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide typically involves the following steps:
Formation of the Benzoyl Hydrazide: The initial step involves the reaction of 2,6-dimethoxybenzoic acid with hydrazine hydrate to form 2,6-dimethoxybenzoyl hydrazide.
Coupling with Pyrrole: The benzoyl hydrazide is then reacted with 2-(1H-pyrrol-1-yl)benzoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent choice, and purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols or amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation Products: Oxidized derivatives of the pyrrole ring.
Reduction Products: Reduced forms of the carbonyl groups.
Substitution Products: Benzene derivatives with various substituents replacing the methoxy groups.
Scientific Research Applications
N’-(2,6-Dimethoxybenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Mechanism of Action
The exact mechanism of action of N’-(2,6-dimethoxybenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, which are crucial for its binding to biological macromolecules.
Comparison with Similar Compounds
N’-(2,6-Dimethoxybenzoyl)-2-(1H-pyrrol-1-yl)benzohydrazide: A closely related compound with similar structural features.
2,6-Dimethoxybenzoyl Hydrazide: Shares the benzoyl hydrazide moiety but lacks the pyrrole ring.
Pyrrole-2-carboxylic Acid Derivatives: Compounds with a pyrrole ring and various substituents.
Uniqueness: N’-(2,6-Dimethoxybenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide is unique due to the combination of its structural elements, which confer specific chemical reactivity and potential biological activity. The presence of both the dimethoxybenzoyl and pyrrole groups distinguishes it from other similar compounds, providing a unique profile for interaction with biological targets and chemical reactivity.
This detailed overview provides a comprehensive understanding of N’-(2,6-dimethoxybenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2,6-dimethoxy-N'-(2-pyrrol-1-ylbenzoyl)benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-26-16-10-7-11-17(27-2)18(16)20(25)22-21-19(24)14-8-3-4-9-15(14)23-12-5-6-13-23/h3-13H,1-2H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQXFXRVDYLCQTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NNC(=O)C2=CC=CC=C2N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[3-Oxo-3-(3,3,5,5-tetramethylpiperidin-1-yl)propyl]prop-2-enamide](/img/structure/B2708048.png)
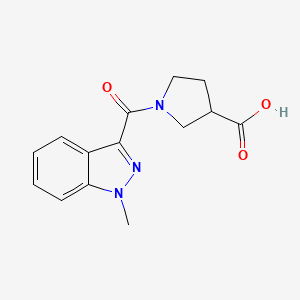
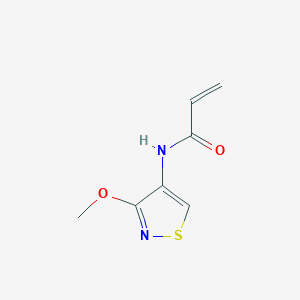

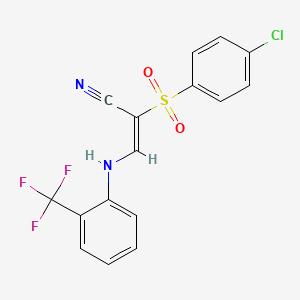
![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2-fluorophenoxy)propan-1-one](/img/structure/B2708057.png)
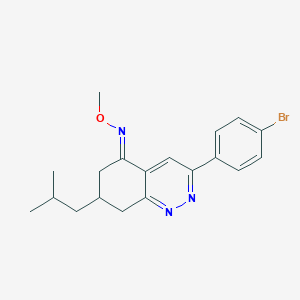
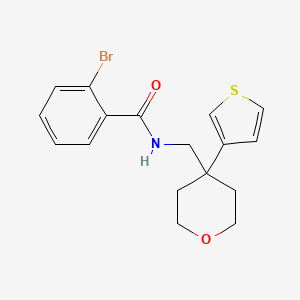
![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[3-(furan-2-yl)-3-hydroxypropyl]ethanediamide](/img/structure/B2708061.png)
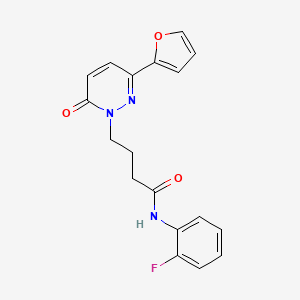
![1-[(Oxan-3-ylmethyl)sulfanyl]ethan-1-one](/img/structure/B2708063.png)
![(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2708066.png)
![3-[(2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]propanoic acid](/img/structure/B2708067.png)
